1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which share a similar heterocyclic structure, are key components to functional molecules used in a variety of applications . They are often deployed in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1,3-dimethyluracil with phenylglyoxal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyluracil: A precursor in the synthesis of 1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
Phenylglyoxal: Another precursor used in the synthesis.
Oxazole derivatives: Compounds with similar oxazole ring structures.
Uniqueness
This compound is unique due to its fused oxazole and purine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-17-12-11(13(20)18(2)15(17)21)19-8-10(22-14(19)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWRLBYPPLKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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